

# Harzianol O: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |             |
|----------------|-------------|
| Compound Name: | Harzianol O |
| Cat. No.:      | B15560110   |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Harzianol O** is a naturally occurring diterpenoid belonging to the harziane class, a unique group of metabolites primarily isolated from fungi of the *Trichoderma* genus.<sup>[1][2]</sup> These compounds are characterized by a complex and highly congested tetracyclic 6-5-7-4 carbocyclic scaffold.<sup>[1][2]</sup> The intricate architecture and stereochemistry of harziane diterpenoids have made them a subject of significant interest in the field of natural product chemistry. This technical guide provides a detailed overview of the chemical structure, stereochemistry, and methods for the isolation and structural elucidation of **Harzianol O**.

## Chemical Structure and Properties

**Harzianol O** was first isolated from the deep-sea sediment-derived fungus *Trichoderma* sp. SCSIOW21.<sup>[3]</sup> Its molecular formula was determined to be  $C_{20}H_{30}O_3$  by High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS), which showed an  $[M+H]^+$  ion at  $m/z$  319.2269 (calculated for  $C_{20}H_{31}O_3$ , 319.2273).<sup>[3]</sup>

## Spectroscopic Data

The structural elucidation of **Harzianol O** was accomplished through a comprehensive analysis of its spectroscopic data.

Table 1: Physicochemical and Spectroscopic Data for **Harzianol O**<sup>[3]</sup>

| Property                                      | Value                                                                               |
|-----------------------------------------------|-------------------------------------------------------------------------------------|
| Appearance                                    | Amorphous solid                                                                     |
| Molecular Formula                             | C <sub>20</sub> H <sub>30</sub> O <sub>3</sub>                                      |
| HREIMS [M+H] <sup>+</sup>                     | m/z 319.2269 (Calcd. for C <sub>20</sub> H <sub>31</sub> O <sub>3</sub> , 319.2273) |
| Optical Rotation [α] <sup>25</sup> D          | +12.0 (c 0.14, MeOH)                                                                |
| UV (MeOH) λ <sub>max</sub> (log ε)            | 256 (4.11) nm                                                                       |
| IR (KBr) ν <sub>max</sub> (cm <sup>-1</sup> ) | 3360, 2922, 1718, 1660, 1147, 1058                                                  |
| ECD (0.14 mg/mL, MeOH) λ <sub>max</sub> (Δε)  | 255 (-1.8), 340 (+1.1) nm                                                           |

Table 2: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data for **Harzianol O** (in DMSO-d<sub>6</sub>)[\[3\]](#)

| Position | $\delta$ C (150 MHz) | $\delta$ H (600 MHz, mult., J in Hz) |
|----------|----------------------|--------------------------------------|
| 1        | 171.8                |                                      |
| 2        | 51.8                 | 2.26, m                              |
| 3        | 35.5                 | 1.80, m; 1.65, m                     |
| 4        | 131.8                |                                      |
| 5        | 136.1                |                                      |
| 6        | 54.3                 | 2.55, m                              |
| 7        | 39.1                 | 1.75, m; 1.45, m                     |
| 8        | 33.5                 | 1.60, m; 1.35, m                     |
| 9        | 139.8                |                                      |
| 10       | 125.1                | 5.85, s                              |
| 11       | 38.9                 |                                      |
| 12       | 31.5                 | 1.50, m; 1.30, m                     |
| 13       | 48.2                 | 2.07, m                              |
| 14       | 75.1                 | 4.21, d, 7.8                         |
| 15       | 73.5                 | 4.05, d, 7.8                         |
| 16       | 28.5                 | 1.15, s                              |
| 17       | 25.4                 | 1.05, s                              |
| 18       | 22.1                 | 1.68, s                              |
| 19       | 16.5                 | 0.95, s                              |
| 20       | 14.2                 | 0.85, d, 6.6                         |

## Stereochemistry

The relative and absolute stereochemistry of **Harzianol O** were established through detailed analysis of 2D NMR spectroscopic data, specifically Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY), and Electronic Circular Dichroism (ECD) calculations.

The ROESY correlations between H-15 and Me-19 suggested a  $\beta$ -configuration for the hydroxyl group at C-15.<sup>[3]</sup> Through further detailed analysis of ROESY spectra and ECD calculations, the absolute configurations of **Harzianol O** were determined to be 2S, 5R, 6R, 13S, 14S, and 15R.<sup>[3]</sup>

## Experimental Protocols

The following sections detail the generalized experimental procedures for the isolation and structural characterization of **Harzianol O**, based on methodologies reported for harziane diterpenoids.

## Fungal Cultivation and Fermentation

The producing organism, *Trichoderma* sp. SCSIOW21, is typically cultured on a suitable medium to promote the production of secondary metabolites.

- **Inoculum Preparation:** A pure culture of *Trichoderma* sp. is grown on Potato Dextrose Agar (PDA) plates at 28°C for 5-7 days until sporulation is observed.<sup>[4]</sup> A spore suspension is then prepared using sterile water.<sup>[4]</sup>
- **Fermentation:** The spore suspension is used to inoculate a liquid medium, such as Potato Dextrose Broth (PDB), in Erlenmeyer flasks.<sup>[4][5]</sup> The flasks are incubated on a shaker at a controlled temperature (e.g., 28°C) for a period of several days to weeks to allow for fungal growth and metabolite production.<sup>[5][6]</sup>

## Extraction and Isolation

Following fermentation, the fungal biomass and culture broth are separated, and the secondary metabolites are extracted.

- **Extraction:** The fermentation broth is repeatedly extracted with an organic solvent such as ethyl acetate or butanol.<sup>[3][4]</sup> The organic layers are combined and concentrated under reduced pressure to yield a crude extract.

- Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to isolate individual compounds.
  - Silica Gel Column Chromatography: The crude extract is first fractionated using silica gel column chromatography with a gradient elution system of increasing polarity (e.g., hexane-ethyl acetate).[4]
  - Sephadex LH-20 Chromatography: Further separation of the fractions is often achieved using size-exclusion chromatography on Sephadex LH-20, typically with a solvent system like methanol or a mixture of dichloromethane and methanol.
  - High-Performance Liquid Chromatography (HPLC): Final purification of the target compound, **Harzianol O**, is performed using reversed-phase preparative HPLC to yield the pure substance.

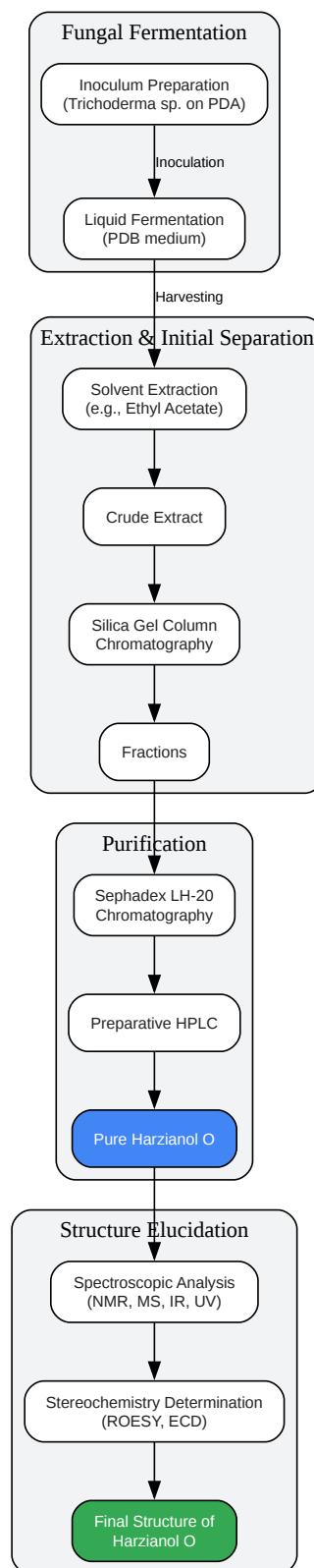
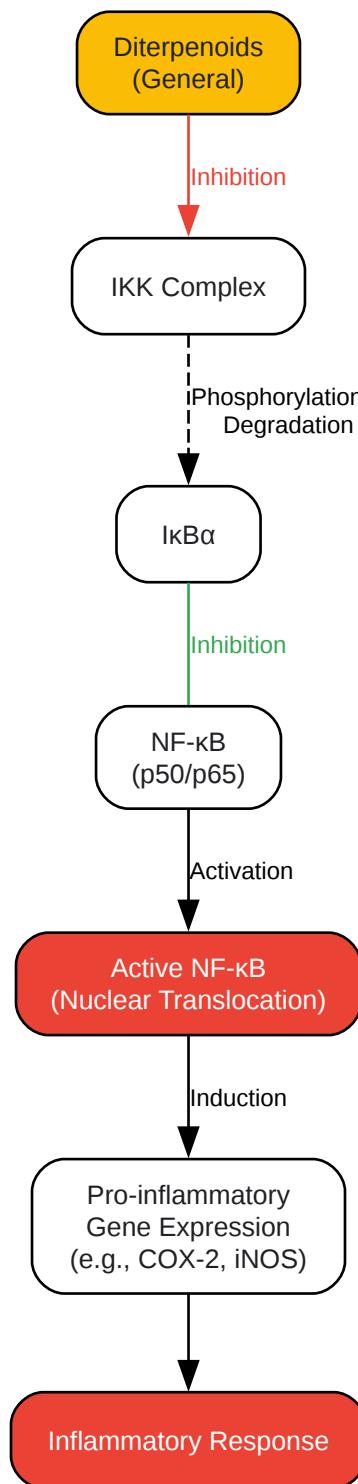

[Click to download full resolution via product page](#)

Figure 1: Workflow for the Isolation and Structure Elucidation of **Harzianol O**.

## Structure Elucidation Methodologies

The definitive structure of **Harzianol O** was determined using a combination of modern spectroscopic techniques.


- 1D and 2D NMR Spectroscopy:
  - $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra provide the carbon-hydrogen framework of the molecule.
  - Correlation Spectroscopy (COSY) is used to establish proton-proton couplings within spin systems.
  - Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons with their directly attached carbons.
  - Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals long-range correlations between protons and carbons, which is crucial for assembling the molecular skeleton.
  - Rotating-frame Overhauser Effect Spectroscopy (ROESY) is employed to determine the relative stereochemistry by identifying protons that are close in space.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HREIMS or HRESIMS) is used to determine the exact mass and molecular formula of the compound.
- Electronic Circular Dichroism (ECD): Experimental ECD spectra are compared with computationally calculated spectra to determine the absolute configuration of the molecule.

## Biological Activity and Signaling Pathways

While many harziane diterpenoids have shown a range of biological activities, including antibacterial, cytotoxic, and anti-inflammatory effects, the reported bioactivity for **Harzianol O** and its close analogs is limited.<sup>[1][7]</sup> For instance, Harzianol J, a related compound, exhibited only weak anti-inflammatory effects by inhibiting nitric oxide (NO) production.<sup>[3]</sup> Other studies have shown that some harziane diterpenoids are inactive against certain fungal strains.<sup>[3]</sup>

The specific signaling pathways modulated by **Harzianol O** have not been elucidated. However, diterpenoids, in general, have been shown to interact with various cellular signaling

cascades. A common target for the anti-inflammatory activity of many diterpenoids is the NF- $\kappa$ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.<sup>[8]</sup> Inhibition of this pathway leads to a downstream reduction in the expression of pro-inflammatory mediators. Further research is required to determine if **Harzianol O** or other harziane diterpenoids exert any biological effects through this or other signaling pathways.



[Click to download full resolution via product page](#)

Figure 2: General NF-κB Signaling Pathway Potentially Modulated by Diterpenoids.

## Conclusion

**Harzianol O** is a structurally complex harziane diterpenoid with a well-defined chemical structure and stereochemistry. Its isolation from *Trichoderma* sp. and subsequent structural elucidation have been made possible through the application of advanced spectroscopic and chromatographic techniques. While the biological activity of **Harzianol O** itself appears to be limited in the assays conducted so far, the unique carbon skeleton of the harziane diterpenoids continues to make them an intriguing class of natural products for further investigation and potential synthetic efforts. This guide provides a foundational resource for researchers interested in the chemistry and biology of **Harzianol O** and related compounds.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Antibacterial harziane diterpenoids from a fungal symbiont *Trichoderma atroviride* isolated from *Colquhounia coccinea* var. *mollis* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of harziane diterpenoids: discovery, bioactivity, total synthesis and biosynthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Novel Harziane Diterpenes from Deep-Sea Sediment Fungus *Trichoderma* sp. SCSIOW21 and Their Potential Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [benchchem.com](http://benchchem.com) [benchchem.com]
- 5. Isolation of Polysaccharides from *Trichoderma harzianum* with Antioxidant, Anticancer, and Enzyme Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [ijresm.com](http://ijresm.com) [ijresm.com]
- 7. [researchgate.net](http://researchgate.net) [researchgate.net]
- 8. [researchgate.net](http://researchgate.net) [researchgate.net]

- To cite this document: BenchChem. [Harzianol O: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15560110#chemical-structure-and-stereochemistry-of-harzianol-o>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)